Boc-Tyr(tBu)-OH

Catalog No.
S679820
CAS No.
47375-34-8
M.F
C18H27NO5
M. Wt
337,42 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Tyr(tBu)-OH

CAS Number

47375-34-8

Product Name

Boc-Tyr(tBu)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

Molecular Formula

C18H27NO5

Molecular Weight

337,42 g/mole

InChI

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1

InChI Key

ZEQLLMOXFVKKCN-AWEZNQCLSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

47375-34-8;Boc-Tyr(tBu)-OH;Boc-O-tert-butyl-L-tyrosine;BOC-TYR(TBUL)-OH;(S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;N-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine;ST058403;C18H27NO5;(2S)-2-[(tert-butoxy)carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoicacid;Boc-Tyr(But)-OH;PubChem12288;AC1Q1MRY;Boc-O-tert-Butyl-L-Tyr-OH;15434_ALDRICH;SCHEMBL1311509;N-Boc-O-tert-butyl-L-tyrosine;15434_FLUKA;CTK4I9919;MolPort-001-793-122;MolPort-028-751-520;ZEQLLMOXFVKKCN-AWEZNQCLSA-N;ACT10826;ANW-30517;CB-363;MFCD00065598

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis:

  • Boc-Tyr(tBu)-OH is a protected amino acid, meaning its reactive groups are temporarily masked to prevent unwanted side reactions during peptide chain assembly.
  • The tert-butyloxycarbonyl (Boc) group protects the amino group, while the tert-butyl (tBu) group protects the side chain hydroxyl group of tyrosine.
  • This protection allows for the selective coupling of Boc-Tyr(tBu)-OH with other protected amino acids in a specific order to create the desired peptide sequence.

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Tyr(tBu)-OH is widely used in SPPS, a popular technique for synthesizing peptides.
  • In SPPS, the peptide is assembled on a solid support, with each amino acid being added sequentially. Boc-Tyr(tBu)-OH is particularly suited for this method due to the ease of removing its protecting groups using specific reagents.

Research Applications of Synthetic Peptides:

  • Peptides synthesized using Boc-Tyr(tBu)-OH can be used for various research purposes, including:
    • Studying protein-protein interactions
    • Developing new drugs and diagnostics
    • Probing cellular processes

Advantages of Boc-Tyr(tBu)-OH:

  • Boc-Tyr(tBu)-OH offers several advantages for peptide synthesis, including:
    • High purity and stability
    • Compatibility with standard SPPS protocols
    • Efficient coupling reactions

Boc-Tyrosine(tBu)-Hydroxyl, commonly known as Boc-Tyr(tBu)-OH, is a protected form of the amino acid tyrosine. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl (tBu) group on the hydroxyl group. This modification enhances its stability and solubility, making it suitable for various synthetic applications in peptide chemistry and drug development. The molecular formula for Boc-Tyr(tBu)-OH is C₁₈H₂₇NO₅, and it has a molecular weight of approximately 341.41 g/mol .

Boc-Tyr(tBu)-OH itself does not possess a specific mechanism of action. It functions as a building block for creating peptides with diverse functionalities. The specific mechanism of action of the resulting peptide depends on its amino acid sequence and intended use.

While extensive safety data is not readily available for Boc-Tyr(tBu)-OH, some general precautions should be taken when handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Avoid inhalation, ingestion, and skin contact.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.
Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid to yield free tyrosine, which is essential for subsequent peptide synthesis .
  • Coupling Reactions: Boc-Tyr(tBu)-OH can be coupled with other amino acids or peptide fragments using coupling reagents like N,N'-dicyclohexylcarbodiimide or 1-hydroxybenzotriazole .
  • Hydrogenation: The tBu group can be selectively removed under mild hydrogenation conditions, allowing for further functionalization of the tyrosine residue .

The synthesis of Boc-Tyr(tBu)-OH typically involves:

  • Protection of Tyrosine: Starting from tyrosine, the amino group is protected using Boc anhydride in the presence of a base such as triethylamine to yield Boc-Tyr-OH.
  • Tert-butyl Protection: The hydroxyl group is then protected using tert-butyldimethylsilyl chloride or similar reagents to form Boc-Tyr(tBu)-OH .
  • Purification: The product is purified through standard techniques like column chromatography.

Boc-Tyr(tBu)-OH finds extensive applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins where controlled release of the functional groups is required.
  • Drug Development: Its derivatives are explored in pharmaceutical research for developing new therapeutics targeting neurological disorders due to the role of tyrosine derivatives in neurotransmitter synthesis.
  • Bioconjugation: Used in creating conjugates for targeted drug delivery systems .

Studies involving Boc-Tyr(tBu)-OH often focus on its interactions with other amino acids and peptides during synthesis. The steric bulk introduced by the tBu group can influence the conformation of peptides and their interactions with biological targets. Research indicates that modifying tyrosine with protective groups can enhance solubility and stability while maintaining biological functionality when incorporated into larger peptide structures .

Boc-Tyr(tBu)-OH shares structural similarities with other protected amino acids but exhibits unique characteristics due to its specific protective groups. Here are some similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Boc-Tyrosine-OHContains only the Boc protecting groupLess sterically hindered than Boc-Tyr(tBu)-OH
Boc-Phenylalanine-OHSimilar Boc protectionLacks the tBu group, affecting solubility
Boc-Serine-OHContains a hydroxyl groupDifferent side chain properties compared to tyrosine
tBu-Lysine-OHTert-butyl protection on amino groupNo aromatic side chain; impacts reactivity

The presence of both tert-butoxycarbonyl and tert-butyl groups in Boc-Tyr(tBu)-OH provides enhanced stability and solubility compared to other protected amino acids, making it particularly useful for specific synthetic applications in peptide chemistry .

XLogP3

2.8

Wikipedia

Boc-O-tert-butyl-L-tyrosine

Dates

Modify: 2023-08-15

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